molecular formula C8H9NO B3166506 (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 912277-45-3

(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B3166506
CAS No.: 912277-45-3
M. Wt: 135.16 g/mol
InChI Key: XLPDFBUFTAWCIB-SSDOTTSWSA-N
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Description

Significance of Chiral Pyridine (B92270) Derivatives in Advanced Chemical Transformations

The pyridine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. nih.gov Pyridine-based ring systems are integral to numerous therapeutic agents, demonstrating their profound impact on pharmacological activity. organic-chemistry.org In recent years, the focus has increasingly shifted towards chiral pyridine derivatives. The introduction of stereocenters into the pyridine framework allows for precise three-dimensional arrangements of functional groups, which is critical for stereospecific interactions with biological targets like enzymes and receptors.

Chiral pyridine derivatives are not only sought after as final products but are also pivotal as ligands in asymmetric catalysis. nih.gov By coordinating with transition metals, these chiral ligands can create a stereochemically defined environment that guides a chemical reaction to favor the formation of one enantiomer over the other. This catalytic enantioselective approach is a cornerstone of modern synthesis, enabling the efficient production of complex chiral molecules.

Evolution of Research on Fused Pyridine Scaffolds

Research in heterocyclic chemistry has progressively moved from simple, substituted pyridines to more complex, rigid structures known as fused pyridine scaffolds. In these molecules, the pyridine ring is annulated with another ring system, such as a cyclopentane (B165970), cyclohexane, or another heterocycle. This fusion restricts the conformational flexibility of the molecule, which can be highly advantageous in drug design by locking the molecule into a bioactive conformation and potentially increasing binding affinity and selectivity for its target.

The synthesis of these fused systems has evolved significantly, with numerous methodologies being developed to construct these intricate architectures. nih.gov For instance, multicomponent reactions have been devised to assemble substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in a single step from simple precursors. researchgate.net Another advanced strategy involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to produce the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which serves as a key precursor to the chiral alcohol. rsc.org These synthetic advancements have made fused pyridine scaffolds more accessible, fueling their exploration in various fields of chemical research.

Structural and Stereochemical Prominence of (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

This compound is a chiral molecule that combines the key features of a fused pyridine scaffold with a stereochemically defined hydroxyl group. The rigid cyclopenta[b]pyridine core provides a defined structural backbone, while the (R)-configured alcohol at the 7-position offers a crucial point for further chemical modification or specific molecular interactions. The prominence of this specific stereoisomer lies in its potential as a chiral building block for the synthesis of more complex, enantiomerically pure target molecules. In asymmetric synthesis, the use of such defined synthons is essential to control the stereochemical outcome of a synthetic sequence.

The most direct and reliable method for the enantioselective synthesis of this compound is the asymmetric reduction of its prochiral ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. The Corey-Bakshi-Shibata (CBS) reduction is a premier and widely adopted method for this type of transformation. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the reducing agent (typically borane) and the ketone substrate. This ternary complex arranges the reactants in a highly organized, six-membered transition state, facilitating the transfer of a hydride to one specific face of the ketone. nrochemistry.com The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates which enantiomer of the alcohol is produced, allowing for predictable and highly selective synthesis of the desired (R)-alcohol. organic-chemistry.orgnrochemistry.com

Table 1: Key Aspects of the Corey-Bakshi-Shibata (CBS) Reduction

Feature Description
Reaction Type Enantioselective reduction of prochiral ketones
Catalyst Chiral oxazaborolidine (e.g., Me-CBS)
Reducing Agent Borane (B79455) (BH₃) complex (e.g., BH₃·THF or BH₃·SMe₂)
Mechanism The catalyst coordinates with both borane and the ketone, forming a rigid, chair-like six-membered transition state that directs hydride delivery to one face of the carbonyl. nrochemistry.com
Stereochemical Control The stereochemistry of the proline-derived catalyst determines the absolute configuration of the resulting alcohol product.

| Typical Selectivity | Often achieves high enantiomeric excess (>95% ee). alfa-chemistry.com |

The resulting chiral alcohol, with its defined stereocenter, is a valuable intermediate. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, which are excellent leaving groups for nucleophilic substitution reactions. libretexts.org These transformations can proceed with either inversion or retention of stereochemistry, providing flexible pathways to a variety of other chiral derivatives.

Research Scope and Strategic Objectives for Comprehensive Investigation

While the foundational chemistry for synthesizing and utilizing this compound is well-established in principle, a comprehensive investigation focused on this specific molecule would be highly valuable. The strategic objectives of such research would be to fully characterize its synthetic accessibility and explore its potential as a versatile chiral intermediate.

Key research objectives would include:

Optimization of Asymmetric Synthesis: To systematically study the asymmetric reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one using various chiral catalysts (e.g., different CBS reagents) and conditions to achieve the highest possible yield and enantiomeric excess for the (R)-alcohol.

Functional Group Interconversion: To explore the derivatization of the chiral hydroxyl group. This would involve converting the alcohol into a range of other functional groups (amines, azides, halides, ethers) while carefully controlling the stereochemical outcome at the C7 position.

Application as a Chiral Synthon: To utilize this compound as a key building block in the total synthesis of novel, biologically active target molecules. Its rigid, chiral structure makes it an attractive starting point for creating new chemical entities for evaluation in drug discovery programs.

Evaluation as a Chiral Ligand/Auxiliary: To investigate the potential of the molecule itself, or its derivatives, to act as a chiral ligand in asymmetric catalysis or as a chiral auxiliary to control stereochemistry in other reactions.

Fulfilling these objectives would firmly establish the prominence of this compound in the toolkit of synthetic organic chemistry and pave the way for its application in the development of advanced chemical transformations.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2,3-cyclopentenopyridine
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
6,7-dihydro-5H-cyclopenta[b]pyridin-7-one
Borane
Pyridine
Tadalafil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDFBUFTAWCIB-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure R 6,7 Dihydro 5h Cyclopenta B Pyridin 7 Ol

Asymmetric Catalytic Strategies for Chiral Induction

The direct, enantioselective synthesis of (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol from its corresponding prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, is a primary focus of synthetic chemists. This is often achieved through the use of chiral catalysts that can effectively control the stereochemical outcome of the reaction.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors (e.g., Ruthenium-based systems)

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. Ruthenium complexes bearing chiral ligands have been extensively studied for this purpose. While a specific example for the reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one is not extensively documented in readily available literature, the general principles of this methodology are well-established and highly applicable.

A prominent example of such a catalyst system is the use of Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes. nih.gov These catalysts are highly effective in the asymmetric transfer hydrogenation of a wide range of aromatic and heteroaromatic ketones. dicp.ac.cn The reaction typically employs a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to deliver the hydride to the ketone in a stereocontrolled manner. The chiral environment created by the diamine ligand and the arene ligand on the ruthenium center dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.

The general mechanism involves the formation of a ruthenium hydride species, which then coordinates to the ketone. The hydride is subsequently transferred to the carbonyl carbon via a six-membered ring transition state. The stereochemistry of the resulting alcohol is determined by the specific chirality of the diamine ligand used. For the synthesis of the (R)-alcohol, the corresponding (R,R)-diamine ligand would typically be employed.

Table 1: Representative Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Ketones

CatalystChiral LigandTypical Hydrogen Donor
Ru-TsDPEN(R,R)- or (S,S)-TsDPENIsopropanol, Formic acid/Triethylamine
Ru-MsDPEN(R,R)- or (S,S)-MsDPENIsopropanol, Formic acid/Triethylamine
Ru-Arene-Diamine ComplexesVarious chiral diaminesIsopropanol, Formic acid/Triethylamine

High enantiomeric excesses (ee) and conversions are often achievable under optimized conditions, making this a highly attractive method for the large-scale production of chiral alcohols like this compound.

Enantioselective Reductions and Hydrosilylations

Beyond transfer hydrogenation, other enantioselective reduction methods are also applicable. The use of chiral reducing agents, such as those derived from boranes, can provide a high degree of stereocontrol. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the enantioselective reduction of prochiral ketones. The catalyst forms a complex with the borane and the ketone, orienting the ketone for a stereoselective hydride delivery.

Hydrosilylation, followed by hydrolysis, is another effective two-step process for the enantioselective reduction of ketones. This method involves the addition of a silane (B1218182) to the carbonyl group, catalyzed by a chiral transition metal complex (e.g., rhodium or ruthenium with chiral phosphine (B1218219) ligands). The resulting silyl (B83357) ether is then hydrolyzed to afford the chiral alcohol. The enantioselectivity is induced by the chiral ligand coordinated to the metal center.

Chiral Lewis Acid Catalysis in Cyclization Reactions

An alternative approach to constructing the chiral alcohol is through an enantioselective intramolecular cyclization of a suitable acyclic precursor. Chiral Lewis acids can catalyze such transformations, controlling the stereochemistry of the newly formed chiral center. For instance, an intramolecular aldol-type cyclization of a precursor containing both a ketone and an enolizable proton could, in principle, be used to form the five-membered ring of the target molecule.

Chiral Lewis acids, such as those derived from titanium, aluminum, or zinc complexed with chiral ligands (e.g., BINOL derivatives), can coordinate to the carbonyl group of the precursor, activating it towards nucleophilic attack and creating a chiral environment that directs the cyclization to favor one enantiomer. nih.gov Similarly, organocatalysts like proline and its derivatives have been shown to be highly effective in catalyzing asymmetric intramolecular aldol (B89426) reactions. wikipedia.orgdobroka.hu The proline catalyst forms an enamine with a ketone moiety of the precursor, which then undergoes a stereoselective intramolecular cyclization. wikipedia.orgdobroka.hu While a specific application to the synthesis of this compound is not explicitly detailed, these methodologies represent a viable and powerful strategy for its enantioselective synthesis from a designed acyclic precursor.

Enzymatic Resolution and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity.

Lipase-Mediated Kinetic Resolutions (e.g., Transesterification and Hydrolysis)

Kinetic resolution is a widely used technique for separating a racemic mixture of a chiral compound. Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of alcohols and their esters due to their broad substrate tolerance and high enantioselectivity.

In a typical lipase-mediated kinetic resolution of racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, the enzyme selectively acylates one enantiomer of the alcohol in a transesterification reaction, leaving the other enantiomer unreacted. The acylation is typically carried out using an acyl donor such as vinyl acetate (B1210297) or ethyl acetate. By stopping the reaction at approximately 50% conversion, one can obtain the unreacted (R)-alcohol and the acylated (S)-ester in high enantiomeric excess. These can then be separated by standard chromatographic techniques.

Alternatively, a racemic ester of the alcohol can be subjected to lipase-catalyzed hydrolysis. In this case, the lipase (B570770) will selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, leaving the other ester enantiomer untouched. Again, separation at around 50% conversion yields both the alcohol and the remaining ester in high enantiopurity.

Table 2: Common Lipases Used in Kinetic Resolutions

Lipase SourceCommon Abbreviation
Candida antarctica Lipase BCALB (often immobilized as Novozym 435)
Pseudomonas cepacia LipasePCL
Candida rugosa LipaseCRL
Porcine Pancreatic LipasePPL

The choice of lipase, solvent, acyl donor (for transesterification), and temperature can significantly impact the efficiency and enantioselectivity of the resolution.

Other Biocatalytic Transformations for Stereoselective Access

Besides kinetic resolution, other biocatalytic methods can provide direct access to the enantiopure alcohol. One such method is the asymmetric reduction of the prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, using ketoreductases (KREDs). These enzymes, often found in microorganisms such as yeasts and bacteria, can reduce ketones to alcohols with very high enantioselectivity.

For instance, various strains of the bacterium Rhodococcus erythropolis have been shown to be effective biocatalysts for the enantioselective reduction of a wide range of ketones. researchgate.netrsc.org These microorganisms contain alcohol dehydrogenases that can deliver a hydride to the ketone with high facial selectivity, leading to the formation of a single enantiomer of the alcohol. This approach is highly advantageous as it can theoretically yield the desired enantiomer in 100% yield, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. The use of whole-cell biocatalysts can also be economically favorable as it often circumvents the need for costly cofactor regeneration.

Classical Chiral Resolution Techniques

Classical resolution remains a viable and widely used strategy for separating racemic mixtures. This approach involves the separation of a racemate into its constituent enantiomers without resorting to an asymmetric synthesis.

One of the most established methods for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. wikipedia.org

For racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, this process involves reacting the alcohol with an enantiomerically pure chiral acid, known as a chiral resolving agent, to form diastereomeric esters. The basic nitrogen on the pyridine (B92270) ring could also be protonated by a chiral acid to form a diastereomeric salt. The choice of the resolving agent is critical and often determined empirically. wikipedia.org Common examples of such agents are listed in the table below.

Table 1: Common Chiral Resolving Agents for Alcohols
Resolving AgentTypeFunctional Group Reacting with Alcohol
(S)-Mandelic acidChiral AcidCarboxylic acid (forms ester)
(+)-Tartaric acidChiral AcidCarboxylic acid (forms ester)
(-)-Camphorsulfonic acidChiral AcidCarboxylic acid (forms ester)
(S)-NaproxenChiral AcidCarboxylic acid (forms ester)

The reaction creates a mixture of two diastereomers: ((R)-alcohol)-(chiral acid) and ((S)-alcohol)-(chiral acid). Due to their differing stereochemistry, these diastereomers will have different crystal packing energies and solubilities in a given solvent system. Through a careful process of crystallization, one diastereomer can be selectively precipitated from the solution. After physical separation via filtration, a simple chemical reaction, such as hydrolysis, is used to cleave the chiral auxiliary, liberating the desired this compound in enantiomerically enriched form. tcichemicals.com

Chiral preparative chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture. nih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), with SFC often being preferred for its speed and reduced solvent consumption. nih.gov

The core of this technique is the chiral column, which is packed with a material that is itself chiral. Polysaccharide derivatives, such as those based on cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are among the most common and versatile CSPs for resolving a wide range of chiral compounds, including alcohols. nih.gov

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times on the column. One enantiomer will interact more strongly with the CSP and thus elute later, while the other interacts more weakly and elutes earlier. By collecting the fractions corresponding to the distinct elution peaks, each enantiomer can be isolated in high purity.

Table 2: Typical Systems for Chiral Preparative Chromatography
TechniqueCommon Chiral Stationary Phases (CSPs)Typical Mobile Phases
HPLC (Normal Phase)Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD)Hexane/Isopropanol, Hexane/Ethanol
HPLC (Reversed Phase)Derivatized cyclodextrins, proteinsAcetonitrile/Water, Methanol/Water
SFCCellulose or Amylose derivativesSupercritical CO2 with co-solvents (e.g., Methanol, Ethanol)

Chemoenzymatic Hybrid Syntheses

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, offering an efficient route to enantiopure compounds under mild reaction conditions. For this compound, two primary enzymatic strategies are applicable: kinetic resolution of the racemic alcohol and asymmetric reduction of the corresponding ketone.

Enzymatic Kinetic Resolution (EKR): This technique utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic alcohol. jocpr.comlookchem.com A common approach is the enantioselective acylation of the alcohol using an acyl donor like vinyl acetate. nih.gov Lipases, such as Candida antarctica lipase B (CAL-B), often show a preference for one enantiomer. jocpr.com

In a typical EKR, the lipase would preferentially acylate the (S)-alcohol, converting it into an ester, while leaving the desired (R)-alcohol largely unreacted. mdpi.com The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining alcohol and the newly formed ester. At this point, the unreacted (R)-alcohol can be readily separated from the (S)-ester by standard chromatographic techniques. rsc.org

Asymmetric Enzymatic Reduction: An alternative and often more direct chemoenzymatic route is the asymmetric reduction of the prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. This transformation can be achieved using alcohol dehydrogenases (ADHs), which stereoselectively transfer a hydride from a cofactor (such as NADPH) to the ketone, producing the alcohol with a high degree of enantioselectivity. researchgate.netresearchgate.net By selecting an appropriate ADH that favors the production of the (R)-enantiomer, this compound can be synthesized directly in high enantiomeric purity, avoiding the 50% theoretical yield limit of a kinetic resolution. rsc.org

Table 3: Chemoenzymatic Strategies for this compound
StrategyEnzyme ClassSubstrateProductKey Advantage
Kinetic ResolutionLipase (e.g., CAL-B)Racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol(R)-alcohol and (S)-esterHigh selectivity, mild conditions
Asymmetric ReductionAlcohol Dehydrogenase (ADH)6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneThis compoundDirect synthesis, theoretical yield up to 100%

Total Synthesis Routes to the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Core

Total synthesis provides the opportunity to construct the molecular framework from simpler, achiral starting materials. The strategy can be designed to introduce chirality at a key step, leading directly to the desired enantiomer.

The construction of the fused heterocyclic core of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be approached through different strategic paradigms.

Divergent Synthesis: A divergent pathway begins with a common intermediate that already contains the core cyclopenta[b]pyridine skeleton. This central scaffold can then be subjected to various chemical modifications to produce a library of different derivatives. For instance, a common ketone intermediate, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, could be used to synthesize the target alcohol via reduction, or other derivatives through different functional group transformations. rsc.orgrsc.org

The formation of the cyclopenta[b]pyridine ring system is the critical challenge in the total synthesis. Several strategies have been developed to achieve this.

One effective route to the parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine, starts from commercially available cyclopentanone (B42830) and benzylamine (B48309). researchgate.net This multi-step synthesis involves key transformations to build the pyridine ring onto the cyclopentane (B165970) core. researchgate.net The sequence includes:

Nucleophilic Addition: Reaction between cyclopentanone and benzylamine to form an enamine intermediate, N-cyclopentylidene(phenyl)methanamine. researchgate.net

Acetylation: The enamine is then acetylated to form N-benzyl-N-cyclopentenylacetamide. researchgate.net

Vilsmeier-Haack Cyclization: This key step uses a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and DMF) to effect an intramolecular cyclization, forming the fused pyridine ring. researchgate.net This process constructs the core heterocyclic structure.

Dechlorination/Modification: Subsequent steps, such as dechlorination, yield the final 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton. researchgate.net

Another important strategy involves the synthesis of the ketone precursor, which can then be reduced to the target alcohol. For example, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be synthesized via the manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine. rsc.orgrsc.org Multicomponent reactions, such as the condensation of malononitrile, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, also provide a rapid entry to substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net Once the ketone is formed, a standard or, as mentioned previously, an asymmetric reduction yields the final alcohol product.

Table 4: Key Synthetic Intermediates and Reactions
Starting MaterialsKey ReactionIntermediate/ProductReference
Cyclopentanone, BenzylamineVilsmeier Cyclization2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine researchgate.net
2,3-CyclopentenopyridineManganese-catalyzed Oxidation6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.orgrsc.org
2,5-diarylidenecyclopentanone, propanedinitrileCyclocondensationSubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine nih.gov
Malononitrile, Aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidineMulticomponent CondensationSubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine researchgate.net

Cyclization Reaction Development (e.g., Vilsmeier cyclization)

A key step in the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is the construction of the fused pyridine ring. The Vilsmeier-Haack reaction has proven to be an effective method for this transformation, starting from readily available materials like cyclopentanone.

A practical and efficient route has been developed for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a vital intermediate that can be further elaborated to the target alcohol. researchgate.net This multi-step synthesis commences with the nucleophilic addition of benzylamine to cyclopentanone, followed by acetylation and subsequent Vilsmeier cyclization. researchgate.net

The Vilsmeier cyclization step involves the reaction of an enamine precursor with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich enamine, leading to cyclization and the formation of the pyridine ring. Subsequent hydrolysis and other transformations yield the desired product.

Table 1: Optimized Conditions for the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine via Vilsmeier Cyclization researchgate.net

StepReactantsReagents/ConditionsTemperatureTimeYield
1. Nucleophilic AdditionCyclopentanone, BenzylamineMolar ratio n(benzylamine):n(cyclopentanone) = 1:1.02, Reflux117-121°C40 min-
2. AcetylizationN-cyclopentylidene(phenyl)methanamineAcetic anhydride (B1165640), Molar ratio n(amine):n(acetic anhydride) = 1:1.10-5°C (feed), 20-25°C (reaction)14 h-
3. Vilsmeier CyclizationN-benzyl-N-cyclopentenylacetamidePhosphorus oxychloride, DMF0-5°C (feed), Reflux15 h45.9% (overall)

Regioselective Functionalization of the Pyridine Ring

Once the 6,7-dihydro-5H-cyclopenta[b]pyridine core is assembled, further diversification can be achieved through regioselective functionalization of the pyridine ring. The electronic nature of the pyridine ring, being electron-deficient, dictates the outcome of electrophilic substitution reactions. Direct functionalization often requires harsh conditions and can lead to a mixture of products. However, strategies exist to control the regioselectivity of these transformations.

Halogenation: The introduction of halogen atoms onto the pyridine ring can be a valuable handle for further cross-coupling reactions. While direct halogenation of pyridine is often difficult, the use of N-halosuccinimides (NBS, NCS, NIS) can be effective, particularly for activated pyridine systems. The regioselectivity is influenced by the substituents already present on the ring and the reaction conditions. For instance, in related 6,5-fused heterocyclic systems, palladium-catalyzed direct arylation of pyridine N-oxides has been shown to proceed with high regioselectivity.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions are generally challenging on an unactivated pyridine ring due to its low reactivity. The strongly acidic conditions typically employed can also lead to the protonation of the pyridine nitrogen, further deactivating the ring. However, functionalization can be achieved under forcing conditions, often leading to substitution at the 3- or 5-positions. The specific regiochemical outcome will depend on the steric and electronic influence of the fused cyclopentane ring.

While specific examples for the regioselective functionalization of this compound are not extensively documented in the literature, the general principles of pyridine chemistry suggest that electrophilic attack would likely occur at the positions meta to the nitrogen atom. Further research is needed to explore and optimize these transformations for this particular scaffold.

Oxidation Reactions for Analogue Synthesis (e.g., Manganese-catalyzed oxidations for ketone analogues)

The synthesis of ketone analogues of the target molecule, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, provides access to a different class of derivatives and also offers a potential route to the desired alcohol via asymmetric reduction.

A highly efficient and environmentally friendly method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been developed utilizing a manganese-catalyzed oxidation of the benzylic C-H bond adjacent to the pyridine ring. researchgate.netfao.orgrsc.org This method employs manganese(II) triflate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. researchgate.netfao.orgrsc.org The reaction proceeds under mild conditions, often at room temperature and in water, highlighting its green chemistry credentials. researchgate.netfao.orgrsc.org

The direct oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been achieved with high yield and excellent chemoselectivity. researchgate.netfao.orgrsc.org The optimization of reaction conditions, including the choice of solvent and oxidant, has been explored to maximize the efficiency of this transformation. rsc.org

Table 2: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine rsc.org

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
Mn(OTf)₂t-BuOOH (65% in H₂O)H₂O252488
Mn(OTf)₂H₂O₂MeCN2524n.d.
Mn(OTf)₂O₂MeCN2524n.d.
Mn(OTf)₂AcOOHMeCN2524N-Oxide
Mn(OTf)₂m-CPBAMeCN2524N-Oxide

This manganese-catalyzed oxidation provides a direct and effective route to the corresponding ketone, which can then serve as a precursor for the enantioselective synthesis of this compound through asymmetric reduction methodologies.

Sophisticated Spectroscopic and Stereochemical Characterization of R 6,7 Dihydro 5h Cyclopenta B Pyridin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, offering unambiguous evidence of its constitution and stereochemistry.

One-dimensional NMR spectra provide fundamental information regarding the chemical environment, number, and connectivity of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton. The aromatic protons of the pyridine (B92270) ring appear in the downfield region (typically δ 7.0-8.5 ppm). The methine proton at the chiral center (H7) is expected to appear as a multiplet, with its chemical shift influenced by the adjacent hydroxyl group. The aliphatic protons on the cyclopentane (B165970) ring (H5 and H6) resonate in the upfield region (typically δ 2.0-3.5 ppm) and exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The pyridine ring carbons are observed in the aromatic region (δ 120-160 ppm). The carbinol carbon (C7) bearing the hydroxyl group is typically found in the range of δ 65-80 ppm. The aliphatic carbons of the cyclopentane ring (C5 and C6) resonate at higher field strengths. Data from related structures, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, show the cyclic CH₂ groups in the δ 27-30 ppm range. nih.govacs.org

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum provides information about the electronic environment of the pyridine nitrogen atom. For pyridine and its derivatives, the ¹⁵N chemical shift typically appears in a range of -60 to -130 ppm relative to nitromethane. researchgate.netmdpi.com This analysis confirms the presence and electronic state of the nitrogen heteroatom within the fused-ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.4ddJ ≈ 4.8, 1.5
H3~7.2ddJ ≈ 7.5, 4.8
H4~7.6dJ ≈ 7.5
H5 (2H)~3.0-3.2m-
H6 (2H)~2.1-2.3m-
H7~5.2tJ ≈ 6.0
7-OHVariables (broad)-
PositionPredicted δ (ppm)
C2~148
C3~122
C4~136
C4a~160
C5~30
C6~36
C7~75
C7a~145

Two-dimensional NMR experiments are essential for establishing the covalent framework of the molecule by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, establishing which protons are on adjacent carbons. Key correlations would be observed between H7 and the methylene (B1212753) protons at H6, between H6 and H5, and among the aromatic protons H2, H3, and H4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., C7 to H7, C5 to H5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments. For instance, correlations from the H7 proton to carbons C5, C6, C4a, and C7a would confirm the placement of the hydroxyl-bearing carbon within the fused ring system.

TOCSY (Total Correlation Spectroscopy): This experiment identifies entire spin systems, showing correlations between a given proton and all other protons within the same coupled network. A TOCSY spectrum would highlight the complete five-membered ring spin system (H5, H6, H7) and separately, the pyridine ring spin system (H2, H3, H4).

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

ExperimentProton(s)Correlated Nucleus/NucleiInformation Gained
COSYH7H6Confirms C7-C6 bond connectivity.
H6H5, H7Confirms C5-C6-C7 fragment.
HSQCH7C7Assigns C7 chemical shift.
H5C5Assigns C5 chemical shift.
HMBCH7C5, C6, C7aConfirms position of C7 within the cyclopentane ring and its fusion to the pyridine ring.
H5C4, C4a, C6, C7Confirms fusion of the cyclopentane ring at positions C4a and C7a.

While 1D and 2D NMR establish the molecule's constitution, specific techniques are required to define its three-dimensional structure.

NOE (Nuclear Overhauser Effect): NOE-based experiments, such as NOESY or ROESY, detect through-space proximity between protons (typically <5 Å). For this compound, an NOE correlation between the H7 proton and one of the adjacent H6 protons would help to define the relative stereochemistry and conformation of the non-planar five-membered ring.

Coupling Constant Analysis: The magnitude of vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. researchgate.net In rigid or conformationally constrained ring systems, these values are powerful probes of stereochemistry. mdpi.com Analysis of the ³JHH values between H7 and the two diastereotopic H6 protons can provide precise information on their relative orientation (cis or trans), thereby confirming the stereochemical arrangement at the C6-C7 bond. Similarly, long-range heteronuclear coupling constants (e.g., ³JCH) can provide complementary stereochemical information. nih.gov

Chiral Analytical Techniques for Enantiomeric Purity and Absolute Configuration

To confirm that the compound is the (R)-enantiomer and to determine its purity, chiral-specific analytical methods are employed.

Chiral HPLC is the standard method for separating enantiomers and quantifying the enantiomeric excess (% ee) of a chiral sample. phenomenex.com The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. For a chiral alcohol like the title compound, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are often effective. By analyzing a sample and comparing the peak areas of the two enantiomers, a precise value for the enantiomeric excess can be calculated.

Table 3: Representative Chiral HPLC Method for Enantiomeric Excess (% ee) Analysis

ParameterCondition
ColumnChiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (B130326) mixture
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected t_R ((S)-enantiomer)~8.5 min
Expected t_R ((R)-enantiomer)~10.2 min

Calculation: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

These chiroptical techniques provide confirmation of the bulk sample's chirality and absolute configuration.

Optical Rotation: A solution of a pure enantiomer will rotate the plane of plane-polarized light. The direction (+ or -) and magnitude of this rotation are characteristic of the compound's absolute configuration at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. The (R)-enantiomer of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol will exhibit a specific optical rotation value, which would be equal in magnitude but opposite in sign to its (S)-counterpart.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore. The pyridine ring and the hydroxyl group serve as chromophores in the title compound. Chiral alcohols are known to exhibit significant CD signals, known as Cotton effects, in the far-UV region (185-200 nm). rsc.org The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. By comparing the experimentally measured CD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be definitively confirmed. nih.gov

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be determined.

For this compound, obtaining a suitable single crystal is the prerequisite for analysis. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. To determine the absolute stereochemistry, anomalous dispersion is utilized. This effect, which is more pronounced with heavier atoms, causes small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the (R) or (S) configuration at the chiral center.

While a specific crystallographic study for this compound is not widely published, the methodology remains the definitive approach. Should a suitable crystal be grown, the resulting data would provide unequivocal proof of the (R) configuration at the C7 position, confirming the spatial orientation of the hydroxyl group relative to the fused ring system.

Table 1: Representative Crystallographic Parameters for Analysis (Note: This table is illustrative of typical parameters that would be determined in an X-ray crystallographic analysis of the target compound.)

ParameterDescriptionTypical Value/Information Obtained
Crystal SystemThe symmetry system to which the crystal lattice belongs.e.g., Orthorhombic, Monoclinic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁2₁2₁
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).e.g., a = 5.12 Å, b = 12.34 Å, c = 15.67 Å, α = β = γ = 90°
Flack ParameterA value derived from the diffraction data that indicates the correctness of the absolute structure model.A value close to 0 indicates the correct absolute configuration has been determined.
Final R-indicesIndicators of the quality of the fit between the crystallographic model and the experimental data.R1, wR2 values typically < 0.05 for a well-refined structure.
Absolute ConfigurationThe determined 3D arrangement of atoms at the chiral center.Unambiguously assigned as (R) or (S).

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₈H₉NO.

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion for the protonated molecule, [M+H]⁺. The exact mass of this ion would be measured and compared to the theoretical calculated mass.

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

ParameterValue
Molecular FormulaC₈H₉NO
Calculated m/z136.0757 (for [C₈H₁₀NO]⁺)
Observed m/zExpected to be within 5 ppm of calculated value

This high degree of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture prior to their detection by mass spectrometry. These methods are crucial for assessing the purity of a sample of this compound and confirming its identity.

In an LC-MS analysis, the compound would be passed through a chromatography column to separate it from any impurities, and the mass spectrometer would then confirm the molecular weight of the eluting peak. This is particularly useful for non-volatile or thermally sensitive compounds.

GC-MS analysis provides information on the volatility and fragmentation pattern of the compound. While derivatization might be necessary for this alcohol to improve its volatility, the resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and identification in a mixture. Data for the related compound 2,3-Cyclopentenopyridine shows characteristic fragments that would also be expected in the analysis of the target molecule, aiding in its identification. rsc.org

Table 3: Representative Chromatographic and Mass Spectrometric Data (Note: Retention times are system-dependent. Fragmentation patterns are predicted based on chemical structure.)

TechniquePurposeExpected Observations
LC-MSPurity assessment and identificationA single major peak at a characteristic retention time with an m/z value corresponding to the protonated molecule.
GC-MSIdentification and purity assessmentA primary peak at a specific retention time with a mass spectrum showing the molecular ion and predictable fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure. The most notable of these would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations from the pyridine ring. Analysis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives shows characteristic absorptions for the C-H and C=N bonds that would be anticipated in the spectrum of the target compound. nih.gov

Table 4: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3200-3600 (broad)O-H stretchAlcohol
3000-3100C-H stretch (sp²)Pyridine Ring
2850-3000C-H stretch (sp³)Cyclopenta Ring
~1600C=N and C=C stretchPyridine Ring
1000-1200C-O stretchSecondary Alcohol

Mechanistic Investigations of Chemical Transformations Involving R 6,7 Dihydro 5h Cyclopenta B Pyridin 7 Ol

Chemical Derivatization and Functionalization of R 6,7 Dihydro 5h Cyclopenta B Pyridin 7 Ol

Modification at the Hydroxyl Group

The secondary alcohol at the 7-position is a prime site for chemical modification, offering a handle for introducing a variety of functional groups through well-established synthetic transformations.

The hydroxyl group of (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. The use of pyridine (B92270), or a derivative like 4-dimethylaminopyridine (B28879) (DMAP), is common in these transformations, where it can act as a nucleophilic catalyst and as a base to neutralize acidic byproducts, such as HCl generated when using acid chlorides. echemi.comstackexchange.com For example, reaction with an acyl chloride in the presence of pyridine would yield the corresponding ester. Pyridine's role involves the initial nucleophilic attack on the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. stackexchange.com

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions, following the Williamson ether synthesis model. nih.gov A strong base, such as sodium hydride, would first deprotonate the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then displaces the halide in an SN2 reaction to form the ether linkage. Phase-transfer catalysts or the use of solid bases in a solvent-free medium can facilitate this process for secondary alcohols. google.com While these are standard transformations for secondary alcohols, specific literature detailing the esterification and etherification of this compound is not extensively documented in available research. However, related syntheses of 2-alkoxy-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been reported, demonstrating the formation of ether linkages on this heterocyclic system through different synthetic routes. nih.govacs.org

Oxidation of the secondary alcohol at the 7-position would yield the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. Standard oxidation reagents for converting secondary alcohols to ketones, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions for Swern or Dess-Martin oxidations, are applicable in principle.

While direct oxidation of the 7-ol is not extensively detailed in the reviewed literature, significant research has been conducted on the oxidation of the related compound, 2,3-cyclopentenopyridine, at the 5-position to yield the isomeric ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org This transformation highlights the reactivity of the fused cyclopentane (B165970) ring in this heterocyclic system. A highly efficient method utilizes a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. rsc.orgrsc.org This green chemistry approach provides high yields and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine ring. rsc.org The reaction conditions and yields for various substrates are detailed in the table below.

SubstrateProductYield (%)Reference
2,3-Cyclopentenopyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88 rsc.org
2,3-Cyclohexenopyridine7,8-dihydroquinolin-5(6H)-one77 rsc.org
4-Chloro-2,3-cyclopentenopyridine4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one83 rsc.org
4-Ethoxy-2,3-cyclopentenopyridine4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one81 rsc.org

Functionalization of the Pyridine Ring

The pyridine ring of this compound provides a platform for a variety of functionalization reactions, including halogenation and carbon-carbon bond-forming cross-coupling reactions, allowing for the introduction of diverse substituents.

Halogenated derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold are valuable intermediates for further functionalization, particularly in cross-coupling reactions. The synthesis of bromo-derivatives, such as 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, has been reported. The introduction of a bromine atom onto the pyridine ring typically requires electrophilic bromination conditions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The halogenated derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are ideal substrates for these reactions. For example, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol or 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine could be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids to introduce new substituents onto the pyridine ring. nih.gov

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The reaction is compatible with a wide range of functional groups and reaction conditions can be tuned by selecting appropriate ligands, bases, and solvents. nih.govorganic-chemistry.org A novel protocol has been developed for the exhaustive alkylation of polychlorinated pyridines with alkyl pinacol (B44631) boronic esters, demonstrating the feasibility of introducing alkyl chains onto the pyridine core via Suzuki-Miyaura coupling. nih.gov

Halogenated Substrate (Example)Boronic Acid Coupling PartnerPotential Product
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olPhenylboronic acid3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olThiophene-2-boronic acid2-(Thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olMethylboronic acid2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. Furthermore, the basic nitrogen atom is readily protonated under the strongly acidic conditions often required for nitration and sulfonation, leading to the formation of a pyridinium ion. This positively charged species is even more deactivated.

Consequently, forcing conditions are necessary for these transformations. Nitration of pyridine compounds typically requires potent nitrating agents. One effective method involves reacting the pyridine derivative with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine (B142982) upon treatment with a nucleophile like sodium bisulfite. Sulfonation of pyridine is also difficult and may require high temperatures and the use of oleum, often with a mercury salt as a catalyst to facilitate the reaction. Due to the deactivating nature of the nitrogen and the pyridinium ion, electrophilic substitution occurs preferentially at the 3-position (meta-position), as this avoids the formation of unstable resonance structures where the positive charge is placed on the nitrogen atom.

Pyridine N-Oxidation and Subsequent Rearrangements

The nitrogen atom of the pyridine ring in 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is susceptible to oxidation, forming the corresponding N-oxide. This transformation not only alters the electronic properties of the pyridine ring but also opens up pathways for subsequent rearrangement reactions, most notably the Boekelheide rearrangement.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For the parent scaffold, 2,3-cyclopentenopyridine, treatment with m-CPBA or peracetic acid can yield the 2,3-cyclopentenopyridine N-oxide.

Once formed, α-alkylpyridine N-oxides can undergo the Boekelheide rearrangement when treated with an acylating agent like acetic anhydride (B1165640) or, more efficiently, trifluoroacetic anhydride (TFAA). wikipedia.org This reaction is a valuable method for the oxy-functionalization of the alkyl group at the 2-position of the pyridine ring. researchgate.net The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the adjacent methylene (B1212753) group on the cyclopentane ring. This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which, after hydrolysis, yields a hydroxymethyl derivative. wikipedia.org While originally considered a concerted process, recent studies on related heterocyclic systems suggest that the Boekelheide rearrangement may also proceed, at least in part, through radical intermediates, especially when conducted at higher temperatures or with specific substrates. fu-berlin.denih.gov For the 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide system, this rearrangement would be expected to introduce a hydroxyl group at the C5 position of the cyclopentane ring.

Table 1: Boekelheide Rearrangement Conditions

Acylating Agent Typical Temperature Product Type Reference
Acetic Anhydride Reflux (~140 °C) α-acetoxymethyl-pyridine wikipedia.org
Trifluoroacetic Anhydride (TFAA) Room Temperature α-hydroxymethyl-pyridine (after hydrolysis) wikipedia.orgresearchgate.net

Modifications of the Cyclopentane Ring

Functionalization of the fused cyclopentane ring is a key strategy for modulating the steric and electronic properties of the molecule.

The introduction of substituents onto the cyclopentane ring can be accomplished through various synthetic strategies. One prominent method involves building the substituted heterocyclic system from a pre-functionalized cyclopentanone (B42830). A multi-component cyclocondensation reaction can be used to synthesize highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. nih.gov

For example, starting with 2,5-diarylidenecyclopentanone derivatives, propanedinitrile, and a sodium alkoxide catalyst, one can construct compounds bearing aryl and aryl-methylidene groups on the cyclopentane ring. nih.gov This approach provides a flexible route to a variety of derivatives with substitution at both the C5 and C7 positions.

Table 2: Examples of Synthesized Aryl-Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Compound Name Aryl Substituent(s) Yield Reference
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Pyridin-2-yl 77% nih.gov
7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile 2-methoxyphenyl 75% nih.gov
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Pyridin-4-yl 82% nih.gov

Direct alkylation of the pre-formed 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold is more challenging. However, oxidation of the alcohol to the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, provides a substrate that can potentially be alkylated at the C6 position via its enolate. rsc.orgscbt.com

Modification of the cyclopentane ring size offers a route to novel scaffolds. These transformations would typically start from the ketone derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones to form carboxylic acid derivatives. harvard.edu For the target system, this would involve the synthesis of a 6-halo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Treatment of this precursor with a base, such as sodium methoxide, would be expected to induce rearrangement via a cyclopropanone (B1606653) intermediate, ultimately leading to a cyclobutane (B1203170) ring fused to the pyridine core. This strategy has been successfully applied to various carbocyclic systems to generate functionalized, optically active cyclopentanes from six-membered rings. harvard.edu

Ring Expansion: Strategies for the expansion of the cyclopentane ring in this specific fused system are not well-documented in the literature. In principle, reactions like the Tiffeneau–Demjanov rearrangement, which converts a cyclic ketone into a one-carbon larger homologous ring, could be explored. This would involve converting the ketone to a cyanohydrin or an aminomethyl alcohol, followed by diazotization to induce the rearrangement. However, the application of this method to the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold has not been specifically reported.

Synthesis of Complex Ligands Incorporating the this compound Moiety

The rigid, chiral framework of this compound makes it an attractive building block for the synthesis of complex ligands for applications in asymmetric catalysis and coordination chemistry. researchgate.netresearchgate.net The combination of a coordinating pyridine nitrogen and a stereocenter on the fused aliphatic ring allows for the creation of well-defined chiral environments around a metal center.

The development of chiral ligands often involves linking two or more chiral pyridine-containing units. researchgate.net While many examples in the literature use pinene-fused pyridines, the same principles apply to the cyclopentane-fused scaffold. Functional groups can be introduced onto the pyridine ring or the cyclopentane ring to serve as connection points for building larger, multidentate ligand systems.

A specific example of a complex derivative, although of the [c]-fused isomer, is [(7R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl(hydroxy)methylene]bis(phosphonic acid). This molecule incorporates two phosphonic acid groups, which are strong metal-binding sites, demonstrating the utility of the dihydro-cyclopenta-pyridine core in constructing sophisticated chelating agents.

Computational and Theoretical Chemistry Studies on R 6,7 Dihydro 5h Cyclopenta B Pyridin 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a DFT study would typically begin with a geometry optimization to find the lowest energy structure. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be obtained. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight electron-rich regions (likely around the nitrogen and oxygen atoms) and electron-poor regions, providing clues about intermolecular interactions and reactive sites.

The stability of the molecule can be assessed by calculating its total electronic energy. By comparing the energies of different isomers or conformers, the most stable arrangement can be identified. Vibrational frequency calculations are also crucial; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Reactivity can be predicted using conceptual DFT descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key reactivity indices that would be calculated are presented in the table below.

DFT Reactivity Descriptor Formula Interpretation for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron; a lower value indicates higher reactivity as an electron donor.
Electron Affinity (A) A ≈ -ELUMOThe energy released upon adding an electron; a higher value suggests greater susceptibility to nucleophilic attack.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution; a larger energy gap (ELUMO - EHOMO) indicates higher stability and lower reactivity.
Global Electrophilicity (ω) ω = χ2 / (2η)An index of the molecule's overall electrophilic nature.

These descriptors would provide a quantitative basis for understanding the chemical behavior of this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate energies and properties. For a molecule of this size, these methods would be used to benchmark the results obtained from DFT, particularly for calculating reaction barriers or weak intermolecular interactions where high accuracy is paramount.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Orbital Theory is a key framework for understanding chemical reactivity. The analysis for this compound would focus on the energies and spatial distributions of the HOMO and LUMO.

HOMO (Highest Occupied Molecular Orbital): The location of the HOMO would indicate the most likely site for electrophilic attack. For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, as well as the π-system of the pyridine (B92270) ring.

LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO would reveal the most probable site for nucleophilic attack. The LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms.

The HOMO-LUMO energy gap is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

The cyclopentane (B165970) ring fused to the pyridine ring is not planar and can adopt various conformations. A conformational analysis would be performed to identify the stable conformers and the energy barriers between them. This could be achieved by systematically rotating the rotatable bonds (e.g., the C-O bond of the hydroxyl group) and calculating the energy at each step using a molecular mechanics force field or a semi-empirical method, followed by higher-level DFT optimization of the located minima.

The results would be visualized as a potential energy surface or energy landscape, showing the relative energies of different conformations. This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a powerful tool for the structural elucidation of complex organic molecules. By simulating spectra and comparing them with experimental data, researchers can confirm proposed structures and gain a deeper understanding of their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), offers a robust means of validating experimentally determined structures. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be illustrated through the examination of structurally related compounds.

For instance, the characterization of various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives provides a basis for understanding the expected spectral features of the parent ring system. rsc.orgnih.gov Computational models would typically involve the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors to predict the ¹H and ¹³C chemical shifts.

A hypothetical validation process would involve comparing the calculated chemical shifts for the (R)- and (S)-enantiomers of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with experimental data. While the NMR spectra of the individual enantiomers are identical, comparison with the spectra of a diastereomeric derivative or in the presence of a chiral solvating agent could allow for stereochemical assignment.

To illustrate the data that would be generated and compared, the following table presents experimental ¹H and ¹³C NMR data for a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org In a theoretical study of this compound, similar tables would be constructed to compare predicted versus experimental values.

Table 1: Experimental NMR Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-5 - 204.88
H-6 3.27 (dd, J = 8.0, 4.0 Hz, 2H) 35.78
H-7 2.81-2.74 (m, 2H) 28.73
Pyridine-H 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H) 174.36, 155.72, 131.91, 130.33, 122.47

Data obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C. rsc.org

Computational methods are also employed to simulate vibrational spectra, such as Infrared (IR) and Raman spectroscopy. These simulations can predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms in a molecule.

For this compound, a key vibrational mode would be the O-H stretching frequency of the alcohol group, which is sensitive to hydrogen bonding. Computational analysis could predict shifts in this frequency due to intermolecular interactions or the presence of different conformers.

As an example of the kind of experimental data that would be used for validation, the IR spectrum of a related compound, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, shows characteristic absorption bands for its functional groups. nih.gov A computational study on this compound would aim to reproduce the experimentally observed vibrational frequencies.

Table 2: Selected Experimental IR Data for a Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative

Functional Group Vibrational Frequency (cm⁻¹)
C-H aromatic 3067, 3032
C-H aliphatic 2977, 2935
C≡N 2204
C=N 1599

Data from Attenuated Total Reflection (ATR) FT-IR spectroscopy. nih.gov

Reaction Mechanism Simulations and Transition State Identification

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical transformation. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.

For a chiral alcohol like this compound, computational studies could investigate the mechanisms of its formation or subsequent reactions. For example, the enantioselective reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, to form the chiral alcohol could be modeled. Such simulations would help in understanding the factors that govern the stereochemical outcome of the reaction.

These computational investigations can be particularly insightful for complex, multi-step reactions, helping to rationalize experimentally observed product distributions and to design more efficient and selective synthetic routes. rsc.org

Prediction of Chiral Recognition and Enantioselectivity

Understanding and predicting the interactions that lead to chiral recognition is a significant challenge in chemistry. Computational modeling provides a powerful approach to study the non-covalent interactions between a chiral molecule and its environment, such as a chiral catalyst or a biological receptor.

In the context of this compound, computational methods could be used to model its interaction with a chiral resolving agent or a chiral stationary phase in chromatography. By calculating the binding energies of the diastereomeric complexes formed between the (R) and (S) enantiomers and the chiral selector, it is possible to predict which enantiomer will bind more strongly, and thus predict the elution order in chiral HPLC.

Furthermore, these models can be used to understand the origins of enantioselectivity in catalytic reactions. By examining the transition state structures leading to the formation of the (R) and (S) products, the specific interactions that favor one enantiomer over the other can be identified. rsc.org This knowledge is instrumental in the rational design of new and improved chiral catalysts and ligands for asymmetric synthesis. nih.gov

Synthetic Applications of R 6,7 Dihydro 5h Cyclopenta B Pyridin 7 Ol As a Chiral Synthon

Utilization as a Chiral Building Block in Natural Product Synthesis

A thorough review of the scientific literature indicates that the direct utilization of (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a chiral building block in the total synthesis of natural products has not yet been reported.

Integration into Complex Heterocyclic Frameworks

While no specific examples of the integration of this compound into more complex heterocyclic frameworks have been documented in peer-reviewed literature, its structure is well-suited for such applications. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science. ias.ac.in

The development of novel synthetic methodologies could enable the use of this chiral synthon in the construction of larger, polycyclic systems. For instance, the pyridine (B92270) nitrogen could be quaternized and subjected to ring-closing reactions to form new heterocyclic rings. Additionally, the existing cyclopentane (B165970) ring could be modified through ring-expansion or ring-opening strategies to generate different carbocyclic or heterocyclic frameworks, all while retaining the crucial chirality of the original molecule. The presence of both a nucleophilic hydroxyl group and an aromatic pyridine ring within the same molecule allows for a range of intramolecular cyclization reactions to be envisioned, which would lead to the formation of novel and complex heterocyclic structures.

Role in the Development of New Chiral Reagents and Auxiliaries

The application of this compound in the development of new chiral reagents and auxiliaries has not been reported. Chiral auxiliaries are compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction, after which they are removed. researchgate.net

Theoretically, this compound possesses the necessary features to act as a chiral auxiliary. The hydroxyl group could be used to attach the auxiliary to a prochiral substrate. The rigid, bicyclic structure would then create a chiral environment around the reaction center, sterically hindering one face of the molecule and forcing an incoming reagent to attack from the other, less hindered face. This would result in the formation of a product with a high degree of enantiomeric purity. After the reaction, the auxiliary could be cleaved and potentially recycled. Furthermore, the pyridine nitrogen could act as a coordinating site for a metal catalyst, positioning it in a chiral environment and enabling its use in asymmetric metal-catalyzed reactions.

Precursor for Advanced Organic Materials (e.g., Chiral Polymers, Optoelectronic Materials)

There is currently no published research describing the use of this compound as a precursor for advanced organic materials such as chiral polymers or optoelectronic materials.

Nevertheless, the molecule's properties suggest its potential in this area. The incorporation of chiral units into polymers can lead to materials with unique properties, such as the ability to selectively recognize and separate other chiral molecules. The hydroxyl group of this compound could be functionalized with a polymerizable group, such as an acrylate (B77674) or a vinyl group, to create a chiral monomer. Polymerization of this monomer would result in a chiral polymer with the pyridine-containing side chains arranged in a helical fashion. Such polymers could have applications in chiral chromatography or as sensors for chiral molecules. In the realm of optoelectronic materials, the pyridine ring, being an electron-deficient aromatic system, could be incorporated into conjugated polymers to tune their electronic properties. The inherent chirality of the molecule could also impart chiroptical properties, such as circular dichroism or circularly polarized luminescence, to the resulting materials, which are desirable for applications in displays and optical data storage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, and how is its enantiomeric purity validated?

  • Methodology : The compound is synthesized via asymmetric hydrogenation or enzymatic resolution. For example, enzymatic resolution of racemic intermediates using Novozyme 435 in vinyl acetate yields the (R)-enantiomer with 41% isolated yield after purification by flash chromatography (hexane:EtOAc) . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with specific retention times or optical rotation values compared to literature data.
  • Key Data : In one protocol, (S)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol was acetylated using TFAA in DCM, followed by hydrolysis with K₂CO₃ to achieve 79% yield .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (SiO₂, ethyl acetate/cyclohexane gradients) is widely used . For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases may be employed.
  • Safety Note : Use inert gas (e.g., N₂) during purification to prevent oxidation of sensitive intermediates .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (P271) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can iridium-based catalysts improve the enantioselective synthesis of this compound?

  • Methodology : Iridium complexes with chiral P,N-ligands (e.g., diazaphospholidine derivatives) enable asymmetric hydrogenation of α,β-unsaturated esters. For example, (S)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol was synthesized using Ir catalysts with 73% yield and high enantiomeric excess (ee >90%) .
  • Key Variables : Catalyst loading (1–5 mol%), H₂ pressure (10–50 bar), and solvent polarity (MeOH or DCM) critically influence reaction efficiency .

Q. What strategies resolve contradictions in reported yields for electrophilic substitution reactions on the cyclopenta[b]pyridine core?

  • Analysis : Discrepancies arise from substituent electronic effects and reaction conditions. For example, 3-iodo- and 3-bromo-derivatives show divergent reactivity due to halogen electronegativity:

  • 3-Iodo-derivative : Synthesized in 95% purity via Pd-catalyzed coupling .
  • 3-Bromo-derivative : Requires lower temperatures (0°C) to avoid side reactions, achieving 98% purity .
    • Recommendation : Optimize electrophile concentration and reaction time using DFT calculations to predict regioselectivity .

Q. How do substituents on the cyclopenta[b]pyridine ring influence bioactivity or coordination chemistry?

  • Structure-Activity Relationships :

DerivativeSubstituentKey PropertyReference
4-ChloroElectron-withdrawingEnhanced metabolic stability
3-Carboxylic acidPolar groupMetal coordination (e.g., Zn²⁺)
7-Amine hydrochlorideBasic moietyImproved solubility in aqueous media
  • Experimental Design : Compare IC₅₀ values in enzymatic assays or stability under physiological pH (e.g., 7.4) .

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

  • Methodology :

  • LC-MS/MS : Identifies hydroxylated or ring-opened products using a C18 column and gradient elution .
  • NMR : ¹H and ¹³C NMR detect changes in aromatic proton signals (e.g., downfield shifts indicating oxidation) .
    • Case Study : Exposure to H₂O₂ generated a ketone derivative (5H-cyclopenta[b]pyridin-7-one), confirmed by exact mass (135.0684 Da) .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary across studies?

  • Root Causes :

  • Catalyst Batch Variability : Impurities in commercial Ir catalysts can reduce ee by 10–15% .
  • Purification Artifacts : Flash chromatography may lead to partial racemization if acidic SiO₂ is used .
    • Resolution : Replicate reactions with rigorously dried solvents and standardized catalyst sources.

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Reactant of Route 1
(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 2
(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.